B1194442 INCB047986

INCB047986

Cat. No.: B1194442
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB047986 is a compound identified as a Janus Kinase (JAK) inhibitor, investigated for the treatment of myeloproliferative neoplasms (MPNs) . The JAK-STAT signaling pathway is a critical intracellular communication node for numerous cytokines and growth factors, and its dysregulation is implicated in the pathogenesis of various cancers and immune-mediated diseases . By targeting JAK proteins, inhibitors like this compound can potentially block the phosphorylation and activation of STAT proteins, such as STAT3 and STAT5, which are often constitutively active in malignancies and drive the expression of genes involved in cell proliferation, survival, and immune evasion . JAK inhibitors have shown clinical efficacy in myeloproliferative disorders and are being extensively studied in solid tumors and autoimmune conditions . Researchers interested in the role of JAK-STAT signaling in disease models may find this compound a valuable pharmacological tool. For complete chemical data, purity documentation, and specific handling protocols, please contact our technical support team. This product is supplied for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB047986;  INCB-047986;  INCB 047986.

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Incb047986

Direct Target Identification and Specificity for JAK1

Kinase Assay Characterization and Selectivity Profiling

INCB047986 has been identified as a selective inhibitor of JAK1. digitellinc.comnih.gov While some sources describe it as targeting both JAK1 and JAK2, medicinal chemistry efforts have focused on achieving selectivity for JAK1 to spare JAK2 inhibition. digitellinc.comvulcanchem.com This selectivity is considered advantageous because while aberrant JAK signaling is linked to various diseases, normal JAK2 signaling is crucial for essential processes like hematopoiesis. digitellinc.com Sparing JAK2 may help avoid certain side effects associated with less selective JAK inhibitors, such as anemia and thrombocytopenia. digitellinc.com

The pursuit of JAK1 selectivity has led to the development of several compounds. The selectivity of these inhibitors is often attributed to subtle differences in the amino acid residues within the kinase domains of the JAK family members. digitellinc.com

CompoundTarget(s)Key Characteristics
This compound Selective JAK1 inhibitorDeveloped to selectively target JAK1 over other JAK family members. digitellinc.comnih.gov
Ruxolitinib (B1666119) JAK1/JAK2 inhibitorA dual inhibitor used as a treatment for myeloproliferative neoplasms. digitellinc.com
Filgotinib Selective JAK1 inhibitorAnother JAK1-selective inhibitor. nih.gov
Tofacitinib Pan-JAK inhibitor (primarily JAK1/JAK3)A first-generation inhibitor targeting multiple JAK isoforms. skintherapyletter.com
Baricitinib JAK1/JAK2 inhibitorA first-generation inhibitor with activity against both JAK1 and JAK2. incytemi.com

Phosphorylation Inhibition Mechanisms of JAK1 by this compound

The fundamental mechanism of this compound involves binding to JAK1 and directly inhibiting its kinase activity. cancer.gov In the canonical JAK/STAT pathway, cytokine binding to its receptor brings associated JAKs into close proximity, allowing them to phosphorylate each other in a process called trans-phosphorylation. nih.gov This activation is a critical first step in the signaling cascade.

This compound intervenes at this stage by blocking the phosphorylation of JAK1. cancer.gov By preventing this autophosphorylation, the kinase remains in its inactive state, thereby halting the entire downstream signaling cascade before it begins. This inhibition of phosphorylation is the primary molecular action through which this compound exerts its effects. cancer.gov

Downstream Signaling Cascade Modulation

By inhibiting JAK1, this compound effectively disrupts the subsequent steps in the signaling pathway that are dependent on its activity.

Impact on STAT Phosphorylation and Activation (e.g., STAT3, STAT5)

Once JAKs are activated, they phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. nih.govskintherapyletter.com The recruited STATs are then themselves phosphorylated by the active JAKs. oatext.com This phosphorylation is crucial for STATs to dimerize, translocate from the cytoplasm to the nucleus, and act as transcription factors. skintherapyletter.comoatext.com

This compound's inhibition of JAK1 phosphorylation directly prevents the subsequent phosphorylation and activation of STAT proteins, including STAT3 and STAT5. nih.govresearchgate.net This blockade disrupts the signal transduction from the cell surface to the nucleus, preventing the activation of these key transcription factors. For instance, in preclinical models of certain cancers, other selective JAK inhibitors have demonstrated the ability to inhibit the phosphorylation of STAT3 and STAT5, leading to reduced cell viability. nih.gov

Effects on Cytokine-Mediated Signaling Pathways (e.g., IL-6)

Many cytokine signaling pathways rely on the JAK/STAT system. Interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation, immune response, and cancer, is a prominent example of a cytokine that signals through the JAK1 pathway. nih.govtouchimmunology.comnih.gov The IL-6 receptor complex utilizes JAK1 for signal transduction, leading to the activation of STAT3. nih.govnih.gov

By selectively inhibiting JAK1, this compound effectively blocks the signaling cascade initiated by IL-6. nih.govtouchimmunology.com This prevents the pro-inflammatory and pro-proliferative effects mediated by IL-6/JAK1/STAT3 signaling. The ability of JAK inhibitors to interfere with IL-6 signaling is a key component of their therapeutic rationale in inflammatory diseases and certain cancers where this pathway is overactive. nih.govtouchimmunology.com

Influence on Gene Expression and Transcriptional Regulation

The ultimate consequence of the JAK/STAT pathway is the regulation of gene expression. wikipedia.orgwikipedia.org Activated STAT dimers move into the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their transcription. oatext.compressbooks.pub These genes regulate a wide array of cellular processes, including proliferation, survival, differentiation, and inflammation. oatext.com

By preventing the phosphorylation and nuclear translocation of STAT proteins, this compound effectively modulates the expression of these target genes. cancer.govpressbooks.pub The inhibition of the JAK1/STAT pathway leads to a decrease in the production of proteins that promote cell growth and inflammation. fredhutch.org This alteration of gene expression is the final step in the mechanism of action, translating the initial enzyme inhibition into a broader biological response. wikipedia.orgnih.gov


Preclinical Efficacy Studies of Incb047986

In Vitro Studies in Cellular Models

In vitro studies using human cell cultures are a primary step in preclinical testing to understand how a potential drug impacts cells. news-medical.netplos.org

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in drug discovery to measure the health and response of cells to various treatments. rndsystems.compromega.com These assays can determine the number of viable cells, monitor cell division, and assess metabolic activity. labome.com

INCB047986 has been shown to inhibit the phosphorylation of JAK, which in turn affects JAK-dependent signaling. cancer.gov This inhibition can lead to a reduction in cellular proliferation in tumor cells where the JAK-STAT pathway is overexpressed. cancer.govdovepress.com The JAK-STAT pathway is a key player in signaling for many cytokines and growth factors involved in cell proliferation and growth. cancer.govdovepress.com

Commonly used assays to assess cell proliferation and viability include:

MTT Assay : A colorimetric assay that measures the metabolic activity of cells. rndsystems.comsigmaaldrich.com

BrdU Assay : Detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) into newly synthesized DNA. sigmaaldrich.com

ATP Assay : A highly sensitive method that quantifies ATP, an indicator of metabolically active cells. sigmaaldrich.comnih.gov

Table 1: Common Cell Proliferation and Viability Assays

Assay Type Principle Detection Method
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. sigmaaldrich.com Spectrophotometry
XTT Assay Reduction of XTT to a water-soluble formazan product by metabolically active cells. sigmaaldrich.com Spectrophotometry
WST-1 Assay Cleavage of WST-1 to a soluble formazan by cellular mechanisms. sigmaaldrich.com Spectrophotometry
BrdU/EdU Assay Incorporation of thymidine (B127349) analogs (BrdU or EdU) into newly synthesized DNA during cell proliferation. sigmaaldrich.com ELISA, Flow Cytometry, Microscopy
ATP Assay Measurement of ATP levels, which correlate with the number of viable cells. sigmaaldrich.comnih.gov Luminescence
Resazurin (B115843) Assay Reduction of the blue dye resazurin to the pink and fluorescent resorufin (B1680543) by viable cells. labome.com Fluorometry, Spectrophotometry
Live/Dead Assays Simultaneous staining of live and dead cells using different fluorescent dyes. sigmaaldrich.com Microscopy, Flow Cytometry

Apoptosis and Cell Cycle Modulation Studies

Apoptosis, or programmed cell death, and the cell cycle are critical processes that are often dysregulated in cancer. nih.govnih.gov Many anticancer agents work by inducing apoptosis or causing cell cycle arrest. nih.govmdpi.com

The inhibition of the JAK-STAT pathway by compounds like this compound can influence these cellular processes. dovepress.comsci-hub.se The JAK-STAT pathway plays a role in transmitting signals that can affect cell survival and progression through the cell cycle. dovepress.comresearchgate.net Studies have shown that targeting this pathway can lead to the induction of apoptosis and modulation of the cell cycle in cancer cells. oncotarget.com

Key molecules involved in the regulation of apoptosis and the cell cycle include:

p53 : A tumor suppressor that can induce cell cycle arrest and apoptosis. nih.govnih.gov

Bcl-2 family proteins : A group of proteins that regulate apoptosis. nih.gov

Cyclins and Cyclin-Dependent Kinases (CDKs) : Proteins that control the progression of the cell cycle. nih.govoncotarget.com

Effects on Cellular Differentiation (e.g., Th1, Th2, Th17 cell differentiation)

The differentiation of naïve CD4+ T helper (Th) cells into distinct subsets, such as Th1, Th2, and Th17, is a critical aspect of the adaptive immune response. researchgate.netfrontiersin.orgnih.gov This differentiation is driven by specific cytokines and their corresponding signaling pathways. researchgate.netfrontiersin.org

The JAK-STAT pathway is integral to the signaling of many cytokines that direct Th cell differentiation. researchgate.netresearchgate.net

Th1 differentiation is promoted by IL-12, which signals through the JAK-STAT pathway. researchgate.netfrontiersin.org Th1 cells are involved in cell-mediated immunity against intracellular pathogens. bdbiosciences.com

Th2 differentiation is driven by IL-4, which also utilizes JAK-STAT signaling. researchgate.net Th2 cells are important for humoral immunity and defense against extracellular parasites. bdbiosciences.com

Th17 differentiation is induced by a combination of cytokines, including IL-6 and TGF-β, and involves STAT3 activation. researchgate.netfrontiersin.org Th17 cells play a role in inflammation and protection against certain bacterial and fungal infections. incitehealth.com

Selective JAK inhibitors can modulate the differentiation of these T cell subsets. For instance, in vitro studies have demonstrated that some JAK inhibitors can dose-dependently inhibit the differentiation of Th1 and Th2 cells, and to a lesser extent, Th17 cells. researchgate.net This highlights the potential of JAK inhibitors to modulate immune responses by influencing T cell differentiation. researchgate.netincitehealth.com

Table 2: Key Factors in T Helper Cell Differentiation

T Helper Cell Subset Key Inducing Cytokines Key Transcription Factors Primary Functions
Th1 IL-12, IFN-γ researchgate.net T-bet researchgate.net Cell-mediated immunity, defense against intracellular pathogens. bdbiosciences.com
Th2 IL-4 researchgate.net GATA3 researchgate.net Humoral immunity, defense against extracellular parasites, allergic responses. bdbiosciences.com
Th17 IL-6, TGF-β, IL-23 researchgate.netfrontiersin.org RORγt nih.gov Pro-inflammatory responses, defense against extracellular bacteria and fungi. incitehealth.com

Angiogenesis and Metastasis Related Assays

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are key hallmarks of cancer. ibidi.complos.org The tumor microenvironment, which includes various stromal cells and signaling molecules, plays a crucial role in these processes. cshl.edu

The JAK-STAT pathway has been implicated in the regulation of angiogenesis. nih.gov For example, some JAK2 inhibitors have been shown to inhibit angiogenesis in preclinical models. nih.gov

In vitro assays used to study angiogenesis and metastasis include:

Tube Formation Assay : Endothelial cells are cultured on a gel matrix to assess their ability to form capillary-like structures. ibidi.com

Transwell Migration/Invasion Assay : Measures the ability of cancer cells to migrate through a porous membrane, with or without a layer of extracellular matrix to assess invasion. mdpi.com

Wound Healing/Scratch Assay : A confluent monolayer of cells is "scratched," and the migration of cells to close the gap is monitored.

Immune Cell Function Modulation in vitro

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. mdpi.com Modulating the function of immune cells is a key strategy in cancer immunotherapy. faseb.org The JAK-STAT pathway is central to the function of numerous immune cells, as it transduces signals for a wide array of cytokines that govern immune responses. cancer.govresearchgate.net

In vitro assays to assess the modulation of immune cell function include:

Mixed Lymphocyte Reaction (MLR) : Measures the proliferation of T cells in response to allogeneic stimulation, a model for T cell activation.

Cytokine Release Assays : Quantifies the production of cytokines by immune cells upon stimulation, indicating their activation status and functional polarization.

Treg Suppression Assays : Evaluates the ability of regulatory T cells (Tregs) to suppress the proliferation and function of effector T cells. revvity.com

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays : Assesses the ability of antibodies to direct immune cells, such as natural killer (NK) cells, to kill target tumor cells. plos.org

In Vivo Studies in Animal Disease Models

In vivo studies using animal models are a critical step in preclinical research, providing insights into the complex physiological effects of a drug in a living organism. These models are indispensable for evaluating efficacy, understanding disease pathology, and developing new treatments. minervaimaging.com A variety of animal models, including mice, rats, and zebrafish, are used to study human diseases. nih.govsidra.org

For oncology research, common in vivo models include:

Cell Line-Derived Xenograft (CDX) Models : Human cancer cell lines are implanted into immunocompromised mice.

Patient-Derived Xenograft (PDX) Models : Tumor fragments from a patient are implanted into immunocompromised mice, which can better recapitulate the heterogeneity of human tumors. crownbio.com

Syngeneic Models : Cancer cells from a specific mouse strain are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with an intact immune system.

Genetically Engineered Mouse Models (GEMMs) : Mice are genetically modified to develop tumors that mimic human cancers.

Preclinical in vivo studies have shown that inhibitors of the JAK/STAT pathway can inhibit tumor growth in various solid tumor models. nih.gov For example, the JAK1/2 inhibitor momelotinib, in combination with chemotherapy, inhibited tumor growth and suppressed STAT3 activation in ovarian cancer models. nih.gov Similarly, the JAK2 inhibitor lestaurtinib (B1684606) inhibited tumor growth in anaplastic thyroid cancer models. nih.gov While a clinical trial for this compound in solid tumors was terminated early, preclinical studies with other selective JAK1 inhibitors like INCB052793 have shown inhibition of tumor growth in multiple myeloma models. nih.gov

Rodent Models of Inflammatory Diseases (e.g., Rheumatoid Arthritis models)

Animal models are crucial for studying the pathology of rheumatoid arthritis (RA) and for the preclinical assessment of potential treatments. mdpi.com Rodent models, in particular, have been instrumental in advancing our understanding of the fundamental mechanisms of RA and have contributed to significant therapeutic breakthroughs. nih.gov These models, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), are widely used because they replicate many of the key features of human RA, including synovial inflammation, pannus formation, and joint destruction. mdpi.comnih.gov

While specific preclinical data on this compound in rodent models of rheumatoid arthritis is not extensively detailed in the provided search results, the investigation of JAK inhibitors in such models is a common practice. For instance, another JAK inhibitor, peficitinib, demonstrated a reduction in paw swelling and ankle bone destruction in a rat adjuvant-induced arthritis model, showcasing the potential of this class of drugs in treating RA. researchgate.net The evaluation of novel JAK inhibitors like this compound would likely involve similar established rodent models of inflammatory diseases to assess their efficacy. biocytogen.comwvu.eduwuxibiology.comnih.gov The use of these models allows researchers to study the immunomodulatory and anti-inflammatory properties of new compounds. nih.gov

It is important to note that while these animal models are invaluable, no single model perfectly replicates human RA. nih.gov Therefore, a variety of models are often used to gain a comprehensive understanding of a drug's potential. nih.gov

Xenograft and Syngeneic Tumor Models (e.g., Breast Cancer, Pancreatic Cancer models)

The preclinical efficacy of this compound has been explored in the context of solid tumors using xenograft and syngeneic models. These models are essential tools in oncology research for evaluating the potential of new anticancer agents. nih.gov Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are widely used to test treatment efficacy. reactionbiology.comjax.org Syngeneic models, on the other hand, utilize tumor cells from the same inbred mouse strain, providing a system with a fully functional immune system to assess immunotherapies. crownbio.comchampionsoncology.com

This compound, a selective JAK1 inhibitor, was studied in a Phase I clinical trial for advanced or metastatic pancreatic cancer and breast cancer, among other solid tumors. nih.govclinicaltrials.gov The rationale for investigating a JAK1 inhibitor in these cancers often stems from preclinical findings in various tumor models. Studies with JAK inhibitors in preclinical cancer models have shown that they can inhibit the activation of STATs, particularly STAT3, leading to the inhibition of cancer cell proliferation and tumor growth. nih.gov For instance, the JAK1/2 inhibitor ruxolitinib (B1666119) has demonstrated the ability to decrease STAT3 activation and cell growth in breast cancer cell lines and inhibit tumor growth in pancreatic cancer xenograft models. nih.gov

While specific data on this compound's performance in xenograft and syngeneic models for breast and pancreatic cancer is not detailed in the provided results, the initiation of clinical trials for these indications suggests that some positive preclinical signals were likely observed. nih.govclinicaltrials.gov Preclinical models for pancreatic cancer are particularly crucial due to the aggressive nature of the disease. ecancer.orgfrontiersin.org Similarly, various preclinical models exist for breast cancer to test new therapeutic strategies. mdpi.com

Model TypeDescriptionApplication in Cancer Research
Xenograft ModelsHuman tumor cells are implanted into immunocompromised mice. reactionbiology.comjax.orgUsed to evaluate the efficacy of anticancer drugs on human tumors. nih.gov
Syngeneic ModelsTumor cells from an inbred mouse strain are implanted into a mouse of the same strain, preserving a competent immune system. crownbio.comchampionsoncology.comIdeal for evaluating immunotherapies and their interaction with the immune system. crownbio.comtd2inc.com
Patient-Derived Xenograft (PDX) ModelsTumor tissue from a patient is directly implanted into an immunocompromised mouse.Aims to better predict therapeutic efficacy by retaining the original tumor's characteristics. mdpi.comlabcorp.com
Orthotopic Tumor ModelsTumor cells are implanted into the corresponding organ of the animal. labcorp.comProvides a more clinically relevant tumor microenvironment. crownbio.com

Preclinical Pharmacodynamics in Animal Models

Pharmacodynamics (PD) studies in animal models are essential for understanding the relationship between drug concentration and its effect on the body. nih.govnih.gov These studies help to identify drug- and system-specific factors that determine the intensity and duration of a drug's pharmacological effects. nih.gov For a compound like this compound, preclinical PD studies would focus on its ability to inhibit the JAK1 signaling pathway in a living organism.

The primary goal of these studies is to demonstrate that the drug can modulate its intended target in a dose-dependent manner. This often involves measuring biomarkers associated with the drug's mechanism of action. nih.gov In the case of a JAK1 inhibitor, a key pharmacodynamic marker would be the inhibition of STAT3 phosphorylation. Preclinical studies with other JAK inhibitors have consistently shown their ability to inhibit the activation of STATs in various animal models. nih.gov

While specific preclinical pharmacodynamic data for this compound is not available in the provided search results, the design of the Phase I clinical trial for this compound included the evaluation of pharmacokinetics and biomarkers, which would have been informed by extensive preclinical PD studies. clinicaltrials.gov These preclinical animal studies are critical for selecting the starting dose and dose-escalation scheme for first-in-human trials. mdpi.com

Histopathological and Molecular Analyses in Animal Tissues

Histopathological and molecular analyses of animal tissues are fundamental components of preclinical efficacy studies. nih.govnih.gov Histology allows for the microscopic examination of tissues to assess cellular changes and tissue damage, providing a qualitative and quantitative measure of a drug's effect. svupraha.czuvigo.es These procedures are critical for evaluating both the therapeutic efficacy and potential toxicity of a new compound. nih.gov

In the context of inflammatory disease models like rheumatoid arthritis, histopathological analysis of joint tissues would be used to evaluate the extent of inflammation, cartilage degradation, and bone erosion. biocytogen.comwvu.edu For oncology studies using xenograft or syngeneic models, histopathology is used to confirm the tumor type and assess the impact of the treatment on tumor morphology, such as inducing necrosis or apoptosis. mdpi.com

Molecular analysis of tissues complements histopathology by providing insights into the underlying mechanisms of drug action at a molecular level. gene-quantification.denih.govnih.gov For this compound, this would involve techniques to measure the inhibition of the JAK/STAT pathway within the tumor or inflamed tissues. This could include measuring the levels of phosphorylated STAT3 or changes in the expression of downstream target genes. nih.gov The collection and proper handling of animal tissues are crucial for obtaining reliable data from both histopathological and molecular analyses. creative-proteomics.commasseycancercenter.org

Analysis TypeDescriptionApplication in Preclinical Studies
HistopathologyMicroscopic examination of stained tissue sections to observe cellular and structural changes. svupraha.czuvigo.esTo assess tissue damage, inflammation, and tumor response to treatment. nih.govnih.gov
Immunohistochemistry (IHC)Uses antibodies to detect specific proteins in tissue sections.To identify and localize specific cell types or biomarkers within the tissue context.
In Situ Hybridization (ISH)Uses a labeled complementary DNA, RNA or modified nucleic acids strand to localize a specific DNA or RNA sequence in a portion or section of tissue.To detect gene expression or localization within the tissue.
Western BlotA technique to detect specific proteins in a tissue homogenate.To quantify the levels of target proteins, such as phosphorylated STAT3.
Polymerase Chain Reaction (PCR)A technique to amplify a specific segment of DNA. transgenbiotech.comTo measure changes in gene expression of downstream targets of the JAK/STAT pathway.

Structural Activity Relationships Sar and Compound Optimization

Medicinal Chemistry Design Principles for JAK1 Inhibitors

The design of selective JAK1 inhibitors is a significant challenge due to the high degree of homology in the ATP-binding sites across the JAK family (JAK1, JAK2, JAK3, and TYK2). nih.gov Despite this similarity, subtle differences in amino acid residues provide a foundation for the rational design of isoform-selective inhibitors. nih.govresearchgate.net The primary strategy revolves around developing compounds that act as ATP-competitive inhibitors, binding to the catalytic cleft of the kinase domain to block its phosphotransferase activity. mdpi.commdpi.com

Key design principles include:

Targeting the ATP-Binding Site : Inhibitors are designed to mimic the binding of ATP, typically featuring a heterocyclic core that forms crucial hydrogen bonds with the "hinge" region of the kinase. mdpi.comrcsb.org For many JAK inhibitors, a 7H-pyrrolo[2,3-d]pyrimidine scaffold serves this purpose. rcsb.orgresearchgate.net

Exploiting Subtle Structural Differences : Selectivity is often achieved by designing molecules with moieties that can interact with non-conserved residues. For instance, the ATP-binding sites of JAK1 and JAK2 are differentiated by amino acids in the αD-helix (Glu966 in JAK1 vs. Asp939 in JAK2) and the glycine-rich loop (His885 in JAK1 vs. Asn859 in JAK2). researchgate.net Designing inhibitors that capitalize on these differences is a cornerstone of achieving selectivity.

Optimizing Physicochemical Properties : Beyond potency and selectivity, medicinal chemistry efforts focus on imparting favorable drug-like properties. This includes optimizing for membrane permeability, metabolic stability, and oral bioavailability to ensure the compound can reach its target effectively in a biological system. researchgate.net

The overarching goal is to inhibit JAK1-dependent signaling, which is crucial for the activity of many pro-inflammatory cytokines, thereby modulating the immune response in autoimmune diseases. nih.govcancer.gov

Identification of Key Pharmacophores for JAK1 Binding

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with its biological target. nih.gov For JAK1 inhibitors, this model is critical for guiding virtual screening and rational drug design.

The key pharmacophoric features for JAK1 binding include:

A Hydrogen Bond Donor/Acceptor Motif : This feature is crucial for interacting with the hinge region of the JAK1 ATP-binding site. A common motif is a pyrrolo- or pyrazolopyrimidine core that forms specific hydrogen bonds with the backbone of residues like Leu959. mdpi.comrcsb.org

Hydrophobic Groups : Specific hydrophobic pockets exist within the binding site. Inhibitors are designed with complementary hydrophobic groups to fill these pockets, which enhances binding affinity and can contribute to selectivity. frontiersin.org

Solvent-Front Moiety : Groups extending towards the solvent-exposed region of the active site can be modified to fine-tune physicochemical properties like solubility without negatively impacting binding affinity. researchgate.net

Studies have shown that interactions with hinge region amino acids are critical for the binding of all JAK inhibitors. mdpi.com For example, the high affinity of the selective JAK1 inhibitor upadacitinib (B560087) is attributed to the formation of four hydrogen bonds with the JAK1 hinge region, compared to only two with other JAK isoforms. mdpi.com

Structure-Activity Relationship (SAR) Studies of INCB047986 Analogs

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. frontiersin.org This iterative process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic profile. frontiersin.org While specific SAR data for this compound analogs is not extensively detailed in public literature, the principles can be understood from studies of closely related JAK inhibitors.

Exploring chemical space is the process of designing and synthesizing a diverse range of compounds around a lead scaffold to identify molecules with improved properties. drugtargetreview.commpg.de The goal is to find the optimal combination of substituents that maximizes binding affinity for the target while minimizing off-target effects. mpg.de

Strategies for exploring chemical space include:

Combinatorial Chemistry : Creating large libraries of related compounds by combining different building blocks, which can then be screened for activity. researchgate.net

Fragment-Based Drug Discovery (FBDD) : This approach starts by identifying small, low-molecular-weight fragments that bind to the target. These fragments are then grown, linked, or merged to create a more potent lead compound. sjtu.edu.cn This method efficiently covers a diverse chemical space. sjtu.edu.cn

High-Throughput Experimentation (HTE) : Automation and machine learning can be used to rapidly synthesize and test large numbers of compounds, allowing for a much broader exploration of chemical space than traditional methods would permit. drugtargetreview.com

For JAK1 inhibitors, this exploration would involve modifying every accessible position of the core scaffold. For instance, with a pyrrolopyrimidine core, chemists would systematically alter the substituents on the pyrrole (B145914) ring, the pyrimidine (B1678525) ring, and any side chains to probe for interactions that enhance affinity and selectivity. researchgate.netresearchgate.net The data from these analogs helps build a detailed map of the SAR.

Optimizing a drug candidate goes beyond simply increasing its binding affinity (potency). The ultimate goal is to achieve a desired biological effect, which requires a multi-parameter optimization approach. nih.govresearchgate.net

Key optimization goals include:

Enhancing Selectivity : SAR studies focus on identifying modifications that increase affinity for JAK1 while decreasing affinity for other JAK isoforms and unrelated kinases. For example, the addition of a C-2 hydroxyethyl (B10761427) group to an imidazopyrrolopyridine scaffold was found to significantly improve selectivity for JAK1 over JAK2. researchgate.net

Improving ADME Properties : A potent compound is ineffective if it cannot be absorbed, is metabolized too quickly, or does not distribute to the target tissue. Modifications are made to improve properties like solubility, permeability, and metabolic stability. frontiersin.org

The SOSA Approach : The "Selective Optimization of Side Activities" (SOSA) approach is a strategy where known drugs are screened for secondary activities. nih.gov Once a hit is found, medicinal chemistry is used to enhance this new "side activity" while reducing or eliminating the original primary activity, providing an efficient path to novel, bioavailable compounds. nih.gov

The table below shows representative data from an SAR study on a series of benzimidazole-based JAK1 inhibitors, illustrating how small structural changes can lead to significant differences in potency and selectivity.

CompoundR-Group ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
5a -H150>10000>67
5b -CH₃498900182
5c -CH₂CH₂OH204800240
5d -CH₂CN613022
Data is illustrative and sourced from studies on benzimidazole (B57391) JAK1 inhibitors, not directly from this compound analogs. IC₅₀ is the half-maximal inhibitory concentration, a measure of potency.

Exploration of Chemical Space for Enhanced Target Affinity

Computational Modeling and Molecular Dynamics Simulations

Computational tools are indispensable in modern drug discovery, providing insights that guide and accelerate the design process. mdpi.com They allow researchers to visualize and analyze molecular interactions at an atomic level. nih.govnih.gov

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to its target receptor. mdpi.com For JAK1 inhibitors, docking studies are used to predict how analogs will fit into the ATP-binding site, whether they form the expected hydrogen bonds with the hinge region, and how their substituents interact with various sub-pockets. nih.govresearchgate.net These predictions help prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-protein complex over time, providing a dynamic view of the interaction. nih.govnih.gov These simulations are used to assess the stability of the predicted binding pose from docking studies. nih.gov By simulating the complex in a solvated environment, researchers can confirm that key interactions, such as hydrogen bonds, are maintained and identify any unfavorable interactions or conformational changes. rcsb.orgnih.gov

Pharmacophore Modeling : As discussed earlier, computational methods are used to generate and refine pharmacophore models based on a set of known active molecules or the crystal structure of the target. nih.gov These models then serve as 3D search queries to screen large virtual libraries for new potential hits. researchgate.net

For the JAK family, computational approaches have been crucial for understanding the structural basis of inhibitor selectivity. mdpi.comrcsb.org By comparing the binding modes of a single inhibitor within the crystal structures of different JAK isoforms, researchers can identify subtle differences in interactions that explain the observed selectivity profile. rcsb.org

Research on Disease Pathways and Biological Contexts Affected by Incb047986

Role in Cancer Progression and Tumor Microenvironment Modulation

The progression of cancer is heavily influenced by the tumor microenvironment (TME), a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. mdpi.comyuntsg.comnih.gov The JAK/STAT pathway is a key player in mediating the interactions within this environment. oaepublish.com Aberrant activation of STAT proteins, which are downstream effectors of JAKs, is frequently associated with the development and progression of solid tumors. oaepublish.com The TME can either promote or inhibit cancer growth depending on its composition and the signaling networks at play. nih.gov For instance, certain immune cells within the TME can suppress anti-tumor responses, while others can facilitate tumor destruction. nih.govnih.gov Chemokines are also pivotal in orchestrating the movement of immune cells into the tumor, thereby shaping the TME's immune landscape. mdpi.com Targeting the JAK/STAT pathway with inhibitors is a strategy aimed at modulating these complex interactions to impede tumor growth. oaepublish.com

Dysregulated cell proliferation is a fundamental characteristic of cancer. nih.gov The JAK/STAT pathway directly influences the expression of genes involved in cell survival and proliferation. mdpi.com In many solid tumors, the persistent activation of this pathway contributes to uncontrolled cell growth and resistance to apoptosis (programmed cell death). oaepublish.com

Preclinical studies involving various JAK inhibitors have demonstrated their potential to curb tumor cell proliferation and survival. For example, the JAK1/2 inhibitor ruxolitinib (B1666119) has been shown to inhibit STAT3 activation and reduce cell growth in cell lines of breast, lung, esophageal, and other cancers. oaepublish.com In pancreatic cancer cells, ruxolitinib treatment also led to a decrease in the expression of genes that promote angiogenesis. oaepublish.com Similarly, the investigational agent WP1066 has shown anti-cancer activity by inhibiting cell proliferation and survival in models of bladder cancer, renal cell carcinoma, and glioblastoma. oaepublish.com While a Phase I clinical trial of INCB047986 in solid tumors including breast and pancreatic cancer was initiated, it was terminated early. oaepublish.com The fundamental mechanism of action for these inhibitors involves blocking the signaling cascades that many cancer cells depend on for their growth and continued existence. oaepublish.com

Table 1: Preclinical Effects of Select JAK Inhibitors on Cancer Cell Proliferation and Survival

Compound Cancer Model Observed Effects
Ruxolitinib Breast Cancer, NSCLC, HNC, Esophageal Cancer, Bladder Cancer, HCC, Cervical Cancer, Colorectal Cancer Cell Lines Inhibited STAT3 activation and decreased cell growth. oaepublish.com
Ruxolitinib Pancreatic Cancer Cells Decreased expression of pro-angiogenic genes. oaepublish.com
Ruxolitinib Ovarian Cancer Cell Lines Reduced cell proliferation and colony formation in combination with paclitaxel. oaepublish.com
WP1066 Bladder Cancer, Renal Cell Carcinoma, HNC, GBM, NSCLC Models Exhibited anti-cancer activity including inhibition of cell proliferation and survival. oaepublish.com

Note: This table presents findings from preclinical studies on various JAK inhibitors to illustrate the pathway's role. Data specific to this compound in these contexts is limited.

The immune system's interaction with a tumor is a critical determinant of cancer progression. mdpi.com The TME is often characterized by an immunosuppressive state that allows cancer cells to evade detection and destruction. nih.govnih.gov JAK/STAT signaling is central to this process, as it regulates the function of many immune cells, including T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). frontiersin.orgfrontiersin.org

By inhibiting the JAK/STAT pathway, compounds like this compound have the potential to modulate the immune landscape within the TME. researchgate.net This can transform an immunosuppressive, "cold" tumor into an immunostimulatory, "hot" tumor that is more susceptible to an anti-tumor immune attack. frontiersin.org For instance, JAK inhibitors can decrease the activity of regulatory T cells (Tregs) and MDSCs, which are known to suppress anti-cancer immunity. nih.govfrontiersin.org Furthermore, they can enhance the function of cytotoxic immune cells. frontiersin.org Studies with the JAK inhibitor ruxolitinib have shown it can improve the immunosuppressive TME and sensitize tumors to immunotherapy. oaepublish.comfrontiersin.org This immunomodulation is a key mechanism through which targeting the JAK/STAT pathway can exert anti-cancer effects. mdpi.comfrontiersin.org

Acquired resistance to cancer therapies is a major clinical challenge. mdpi.comnih.gov Resistance can emerge through various mechanisms, including genetic mutations, epigenetic changes, and alterations in the TME. nih.gov The JAK/STAT pathway has been identified as a contributor to drug resistance in some contexts. nih.gov For example, the upregulation of the IL-6/STAT3 signaling axis has been associated with resistance to the CDK4/6 inhibitor palbociclib (B1678290) in breast cancer models. nih.gov

Targeting this pathway offers a potential strategy to overcome or prevent resistance. Preclinical studies have shown that JAK inhibitors can re-sensitize resistant cancer models to other therapies. oaepublish.com Ruxolitinib, for instance, has been shown to improve sensitivity to chemotherapy in ovarian cancer models and to oncolytic viral therapy in several other cancer types. oaepublish.com By blocking a key survival pathway, JAK inhibition can make cancer cells more vulnerable to the cytotoxic effects of other treatments. While a clinical trial investigating INCB052793, another JAK inhibitor, in solid tumors was terminated for lack of efficacy, the underlying principle of targeting resistance pathways remains an active area of research. oaepublish.com

Immunomodulatory Effects within the Tumor Microenvironment

Involvement in Autoimmune and Inflammatory Disease Mechanisms

Autoimmune diseases are conditions where the immune system mistakenly attacks the body's own tissues, leading to chronic inflammation and damage. turkishimmunology.orgnih.gov The JAK/STAT pathway is fundamental to the signaling of a wide array of cytokines that drive these inflammatory and autoimmune processes. mdpi.com These cytokines are crucial for the activation, differentiation, and function of immune cells that mediate the autoimmune response. nih.gov Therefore, inhibiting the JAK/STAT pathway is a therapeutic strategy for a range of autoimmune and inflammatory conditions. researchgate.net

Inflammation is a complex biological response involving numerous cell types, including neutrophils, macrophages, and lymphocytes, which are coordinated by a network of cytokines and other mediators. oncotarget.com The JAK/STAT pathway is a central node in this network. researchgate.net In inflammatory conditions, pro-inflammatory cytokines bind to their receptors on immune cells, activating JAKs and subsequently STATs, which then translocate to the nucleus to regulate the expression of genes that perpetuate the inflammatory response. oncotarget.com

JAK inhibitors can modulate these immune cell responses by blocking this signaling cascade. This interference can reduce the production of inflammatory mediators and dampen the activation of immune cells. nih.govmdpi.com In vitro and in vivo models of inflammation have shown that inhibiting JAK signaling can lead to a decrease in the infiltration of inflammatory cells into tissues and a reduction in the markers of inflammation. nih.gov This modulation affects both the innate and adaptive arms of the immune system, highlighting the pathway's broad role in controlling immune homeostasis. frontiersin.orgnih.gov

The pathogenesis of autoimmune diseases involves a breakdown of self-tolerance, leading to the activation of autoreactive T and B cells. turkishimmunology.orgmdpi.com Cytokines are key drivers of these pathological processes, contributing to the chronic inflammation and tissue destruction characteristic of diseases like rheumatoid arthritis, systemic lupus erythematosus (SLE), and Hashimoto's thyroiditis. nih.govfrontiersin.org For example, in many autoimmune diseases, there is an imbalance between pathogenic T helper cells and regulatory T cells, often driven by specific cytokine signals. frontiersin.org

By blocking the intracellular signaling of these pathogenic cytokines, JAK inhibitors can interrupt the disease process. researchgate.net Research has shown that cytokines like IL-7, which are crucial for the survival and expansion of autoreactive lymphocytes, are implicated in diseases such as SLE and multiple sclerosis. frontiersin.org Genetic factors that influence the production of cytokines like IL-10 have also been linked to susceptibility to autoimmune diseases. nih.gov By targeting the common signaling pathway used by many of these cytokines, JAK inhibitors like this compound are investigated for their potential to restore immune balance and alleviate the pathological processes in autoimmune conditions. researchgate.netscielo.org.mx

Modulation of Immune Cell Responses in Inflammation Models

Pathway Cross-Talk and Off-Target Pathway Analysis

The intricate signaling networks within a cell mean that the inhibition of a specific node, such as Janus kinases (JAKs) by this compound, can have cascading effects on interconnected pathways. This "cross-talk" is a vital consideration in understanding the broader biological impact of a targeted inhibitor. Furthermore, while this compound is designed for selectivity, the potential for off-target effects on other kinases or signaling molecules is an important area of investigation.

This compound is a selective inhibitor of JAK1. vulcanchem.comresearchgate.net This selectivity is crucial as different JAK isoforms are involved in distinct signaling pathways. The JAK/STAT pathway is a primary route for many cytokine and growth factor receptors, which, upon activation, trigger the phosphorylation of STAT proteins by JAKs. dovepress.com These activated STATs then translocate to the nucleus to regulate gene transcription. dovepress.comnih.gov

The inhibition of JAK1 by this compound specifically interferes with the signaling of cytokines that rely on JAK1. This includes pathways initiated by interleukins (IL) and interferons (IFN). researchgate.net For instance, the IL-6 signaling cascade can be mediated through both STAT1 and STAT3, highlighting the complexity and potential for redundancy within these pathways. nih.govnih.gov Therefore, selectively blocking JAK1 with this compound is intended to modulate the inflammatory response driven by these cytokines. dovepress.comnih.gov

Pathway Cross-Talk

Signal transduction pathways are not linear, isolated chains of events; they are interconnected networks. nih.gov The JAK/STAT pathway, the primary target of this compound, exhibits significant cross-talk with other major signaling cascades, including:

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Cross-talk between the JAK/STAT and PI3K/AKT pathways is well-documented, with each pathway capable of influencing the activity of the other.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a wide array of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. dovepress.com Evidence suggests that ER (Estrogen Receptor) signaling can be activated through phosphorylation by cellular kinases, including those in the MAPK pathway. dovepress.com

Estrogen Receptor (ER) Signaling: In certain contexts, such as breast cancer, there is notable cross-talk between ER signaling and pathways regulated by growth factors, which often involve JAK/STAT signaling. nih.govresearchgate.net ER activation can occur independently of its ligand through phosphorylation by cellular kinases, linking it to pathways like MAPK. dovepress.com

The inhibition of JAK1 by this compound can, therefore, indirectly influence these connected pathways. A summary of the major signaling pathways and their alterations in the context of a disease like breast cancer is presented below.

PathwayKey ComponentsRole in Disease ProgressionPotential Cross-Talk with JAK/STAT
PI3K/AKT/mTOR PI3K, AKT, mTORCell proliferation, survivalBidirectional regulation
MAPK RAS, RAF, MEK, ERKCell proliferation, differentiation, apoptosisShared upstream activators
Estrogen Receptor (ER) ERα, ERβHormone-dependent cell growthER phosphorylation by kinases in other pathways
WNT/β-catenin WNT, β-catenin, GSK3Cell fate, proliferationModulation of shared downstream targets

Off-Target Pathway Analysis

While this compound is a selective JAK1 inhibitor, analyzing its effects on other kinases is crucial to fully understand its biological activity. The selectivity of kinase inhibitors is often a matter of degree, and off-target effects can occur, potentially leading to unintended biological consequences. researchgate.net

The selectivity profile of this compound has been compared to other JAK inhibitors. For instance, it demonstrates a preference for JAK1 over JAK2. incytemi.com This is significant because JAK2 is critically involved in signaling for erythropoietin and thrombopoietin, and its inhibition can be associated with hematological side effects. researchgate.net The goal of developing selective JAK1 inhibitors like this compound is to harness the therapeutic benefits of modulating specific cytokine pathways while minimizing the off-target effects associated with broader JAK inhibition. vulcanchem.comresearchgate.net

Advanced Research Methodologies and Technologies Applied to Incb047986

High-Throughput Screening and Assay Development for Target Identification

The discovery and characterization of targeted inhibitors like INCB047986 rely heavily on high-throughput screening (HTS) and sophisticated assay development. bmglabtech.com HTS is a drug discovery process that facilitates the automated testing of vast libraries of chemical compounds against a specific biological target to identify "hits" that modulate the target's activity. bmglabtech.com

For a kinase inhibitor such as this compound, the primary target is the Janus kinase 1 (JAK1) enzyme. patsnap.com The identification process typically involves screening compound libraries against the JAK1 enzyme to find molecules that inhibit its function. bmglabtech.com To ensure selectivity, which is a key attribute of this compound, identified hits are then tested against other members of the JAK family (JAK2, JAK3, TYK2) and a broader panel of kinases. patsnap.comscience.gov This counterscreening is essential to identify compounds that are potent against the intended target while having minimal activity against other related and unrelated kinases, thereby predicting a more favorable side-effect profile. science.gov

The development of robust and miniaturized assays is fundamental to the success of HTS. bmglabtech.comroutledge.com These assays must be adaptable to automation and are often performed in 96-, 384-, or even 1536-well plate formats to maximize throughput. emory.edu For kinase targets, these are typically biochemical assays that measure the enzymatic activity of the kinase, for instance, by detecting the phosphorylation of a substrate.

Table 1: Key Components of HTS Assay for Kinase Inhibitor Identification

Component Description Relevance to this compound
Target Enzyme Purified, recombinant kinase protein (e.g., JAK1). patsnap.com The primary biological target whose inhibition is sought.
Substrate A peptide or protein that is phosphorylated by the target enzyme. Used to measure the enzymatic activity of JAK1.
Compound Library A large collection of diverse small molecules for screening. bmglabtech.com The source of potential inhibitors, from which this compound was likely identified.
Detection System Method to quantify enzyme activity (e.g., fluorescence, luminescence). nih.gov Measures the inhibitory effect of test compounds on JAK1 activity.

| Automation | Robotic systems for liquid handling, plate transport, and reading. bmglabtech.comemory.edu | Enables rapid screening of thousands of compounds efficiently and reproducibly. |

Functional Genomics Approaches (e.g., CRISPR screening) in Mechanistic Studies

Functional genomics aims to understand the relationship between genes and their biological function, often on a genome-wide scale. nih.gov Technologies like CRISPR-Cas9 have become powerful tools for functional genomics screens, allowing researchers to systematically perturb genes to uncover their roles in disease processes and drug response. nih.govnih.govifom.eu

While specific CRISPR screening studies on this compound are not detailed in the provided sources, this methodology is widely applied to understand the mechanisms of targeted therapies. CRISPR screens can be designed as knockout (CRISPRko), interference (CRISPRi), or activation (CRISPRa) libraries to achieve loss-of-function or gain-of-function, respectively. scilifelab.se In the context of a JAK1 inhibitor, these screens can identify genes that, when perturbed, either enhance or suppress the drug's cytotoxic or cytostatic effects. This can reveal mechanisms of intrinsic or acquired resistance and identify potential combination therapy targets. scilifelab.se For example, a screen could identify a mutation in a downstream signaling molecule that allows cancer cells to bypass the blockade of JAK1 by this compound.

Single-cell CRISPR screens (e.g., CROP-seq) represent a further advancement, allowing for the direct linkage of specific gene perturbations to comprehensive phenotypic readouts, such as changes in the transcriptome, within individual cells. 10xgenomics.com This provides a high-resolution view of the cellular response to drug treatment. 10xgenomics.com

Table 2: Applications of CRISPR-Based Functional Genomics in Drug Mechanism Studies

CRISPR Approach Purpose Potential Application for this compound
CRISPR Knockout (KO) Creates permanent loss-of-function mutations to ablate gene function. scilifelab.se Identify genes whose loss confers resistance or sensitivity to this compound.
CRISPR Interference (i) Represses gene expression without altering the DNA sequence. scilifelab.se Study the effect of silencing specific pathway components on the efficacy of this compound.
CRISPR Activation (a) Upregulates the expression of target genes. scilifelab.se Identify genes whose overexpression drives resistance to this compound.

| Perturb-Seq / CROP-Seq | Combines pooled CRISPR screens with single-cell RNA sequencing. scilifelab.se10xgenomics.com | Elucidate detailed transcriptional changes in response to this compound treatment following specific gene knockouts. |

Advanced Imaging Techniques in Preclinical Models (e.g., Optical Imaging)

Preclinical imaging plays a vital role in evaluating the efficacy and pharmacodynamics of drug candidates in living animal models of disease. perceptive.compixi.org These non-invasive techniques allow for the longitudinal monitoring of tumor growth, inflammation, and target engagement over time within the same animal, providing more robust data and reducing the number of animals required. perceptive.comucl.ac.uk

For a compound like this compound, which has been investigated in models of rheumatoid arthritis and cancer, several advanced imaging modalities are applicable. nih.govclinicaltrials.gov Optical imaging, which includes techniques like fluorescence and bioluminescence imaging, is a key modality. ethz.ch For instance, in preclinical models of rheumatoid arthritis, fluorescence optical imaging using agents like indocyanine green (ICG) can be employed to visualize and quantify synovitis and the inflammatory response in joints, assessing the therapeutic effect of the inhibitor. nibn.go.jpnibn.go.jp In oncology models, imaging can be used to monitor tumor growth, metastasis, and pharmacodynamic markers of drug activity. perceptive.com

Other advanced techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Multi-Spectral Optoacoustic Tomography (MSOT) provide complementary information on anatomy, function, and molecular processes. pixi.orgethz.ch

Table 3: Advanced Imaging Techniques in Preclinical Drug Evaluation

Imaging Modality Information Provided Potential Application for this compound
Optical Imaging (Fluorescence/Bioluminescence) Measures light emission from fluorescent probes or reporter genes. ethz.ch Monitor tumor growth (using fluorescently-labeled cancer cells) or inflammation in arthritis models. nibn.go.jp
Magnetic Resonance Imaging (MRI) Provides high-resolution anatomical images and functional data. ucl.ac.ukethz.ch Assess tumor volume and changes in tissue composition in response to therapy.
Positron Emission Tomography (PET) Uses radiotracers to visualize and measure metabolic processes or receptor occupancy. pixi.org Evaluate changes in tumor metabolism (e.g., glucose uptake) or confirm target engagement by a radiolabeled version of the drug.

| Multi-Spectral Optoacoustic Tomography (MSOT) | Combines optical excitation with ultrasound detection for high-resolution imaging of optical contrast. ethz.ch | Visualize biodistribution of the drug and assess tissue oxygenation and vascularity in tumors. |

Omics Data Integration and Pathway Analysis (Transcriptomics, Proteomics, Metabolomics)

To gain a comprehensive understanding of a drug's biological effects, researchers increasingly turn to multi-omics approaches, integrating data from transcriptomics, proteomics, and metabolomics. metwarebio.commdpi.comfrontiersin.org This strategy provides a holistic view of the cellular response to a drug, from changes in gene expression to alterations in protein function and metabolic activity. metwarebio.comnih.gov

This compound is an inhibitor of JAK1, a key node in the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors and is critical in immunity and cancer. nih.govgoogle.com Pathway analysis focuses on how the drug's effect on its primary target propagates through this and other interconnected cellular networks. mdpi.com

Transcriptomics (RNA sequencing) can be used to profile the expression of all genes in a cell or tissue, identifying which genes are up- or down-regulated following treatment with this compound. This can reveal the drug's impact on the expression of STAT target genes and other downstream effectors. metwarebio.comfrontiersin.org

Proteomics measures the abundance and post-translational modifications (like phosphorylation) of proteins. metwarebio.com For a JAK1 inhibitor, proteomics is crucial for directly measuring the inhibition of STAT protein phosphorylation, which is a key downstream event of JAK1 activity. nih.gov

Metabolomics analyzes the profile of small-molecule metabolites, providing a functional readout of the cellular state. metwarebio.compeerj.com It can uncover metabolic pathways that are altered in response to JAK/STAT inhibition.

By integrating these different omics datasets, researchers can build a more complete model of the drug's mechanism of action. cmbio.iofrontlinegenomics.com For example, an integrated analysis could link the inhibition of JAK1/STAT signaling (proteomics) to changes in the expression of metabolic enzymes (transcriptomics) and a subsequent shift in cellular energy production (metabolomics). frontiersin.org This approach helps to understand the full spectrum of a drug's effects and can help identify biomarkers for patient response or resistance. nih.gov

Table 4: Multi-Omics Approaches for Pathway Analysis

Omics Field Technology Biological Information Provided Relevance to this compound
Transcriptomics RNA-Seq Genome-wide gene expression levels. metwarebio.com Measures changes in the expression of STAT target genes and other immune-related genes.
Proteomics Mass Spectrometry Protein abundance and post-translational modifications (e.g., phosphorylation). metwarebio.com Directly assesses the inhibition of JAK1's downstream targets, like p-STAT.
Metabolomics Mass Spectrometry, NMR Profile of small molecule metabolites in a biological system. metwarebio.com Reveals downstream functional consequences on cellular metabolism resulting from pathway inhibition.

| Multi-Omics Integration | Computational & Statistical Methods | A holistic view of cellular perturbations, linking genotype to phenotype. nih.govarxiv.org | Creates a comprehensive model of the biological effects of JAK1 inhibition. |

Table of Mentioned Compounds

Compound Name
This compound

Future Directions and Unexplored Research Avenues for Incb047986

Identification of Novel JAK1-Dependent Biological Processes

The JAK-STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, playing a pivotal role in cellular proliferation, differentiation, and immune responses. cancer.govnih.govnih.gov JAK1, specifically, is associated with the signaling of a wide array of cytokines, including those that utilize the common gamma chain (γc), the gp130 receptor subunit, and interferon receptors. nih.govdovepress.com This broad involvement suggests that the full spectrum of biological processes dependent on JAK1 is likely not yet fully elucidated.

Future research should aim to identify novel JAK1-dependent pathways that could be therapeutically targeted by INCB047986. This could involve exploring its effects on:

Immune-mediated pain pathways: The role of JAK inhibitors in modulating pain associated with immune conditions is an emerging area of interest. researchgate.net

Tumor microenvironment modulation: Beyond direct effects on tumor cells, JAK1 inhibition can influence the complex interplay of immune cells and stromal components within the tumor microenvironment. dovepress.com

Non-canonical JAK1 signaling: Investigating signaling cascades that are independent of the canonical STAT pathway but still reliant on JAK1 activity could reveal new therapeutic opportunities.

By delving deeper into the fundamental biology of JAK1, researchers may uncover new applications for selective inhibitors like this compound.

Investigation of Combination Strategies in Preclinical Models

The therapeutic efficacy of targeted agents can often be enhanced through combination with other treatments. For this compound, preclinical studies exploring synergistic or additive effects with other drugs are a logical next step. While a Phase I trial of this compound in combination with gemcitabine (B846) and nab-paclitaxel for advanced solid tumors was terminated, the principle of combination therapy remains a valid avenue for exploration. nih.govclinicaltrials.govdrugbank.com

Potential combination strategies for preclinical investigation include:

Other Kinase Inhibitors: Combining this compound with inhibitors of other signaling pathways implicated in disease pathogenesis, such as PI3K or SYK inhibitors, could overcome resistance mechanisms or target parallel survival pathways. clinicaltrials.govscience.gov For example, the combination of a PI3Kδ inhibitor with a JAK1 inhibitor showed enhanced activity in preclinical models of B-cell malignancies. clinicaltrials.gov

Chemotherapy: Despite the termination of a trial with gemcitabine and nab-paclitaxel, exploring combinations with different cytotoxic agents in specific cancer subtypes with a strong rationale for JAK1 pathway involvement could still be fruitful. nih.govclinicaltrials.govdrugbank.com

Immunotherapies: Given the role of JAK1 in immune regulation, combining this compound with immune checkpoint inhibitors or other immunomodulatory agents could enhance anti-tumor immune responses. frontiersin.org

Combination Agent ClassRationalePotential Cancers for Investigation
PI3K InhibitorsOvercome resistance and target parallel survival pathways.B-cell Malignancies
ChemotherapySynergistic anti-tumor effects.Solid Tumors (with strong JAK1 rationale)
ImmunotherapiesEnhance anti-tumor immune responses.Various Cancers

Exploration of Potential Beyond Current Research Focus

Initial clinical investigations of this compound have centered on oncology and rheumatoid arthritis. nih.govclinicaltrials.govresearchgate.net However, the widespread role of JAK1 in cytokine signaling suggests potential applicability in a broader range of diseases.

Future research could explore the utility of this compound in:

Other Autoimmune and Inflammatory Diseases: The rationale for using JAK inhibitors in rheumatoid arthritis could extend to other conditions driven by cytokine dysregulation, such as inflammatory bowel disease or certain dermatological conditions. researchgate.netgoogle.com

Myelodysplastic Syndromes (MDS): this compound has been considered for investigation in MDS, a group of disorders characterized by ineffective blood cell production. ashpublications.orgsci-hub.se Further preclinical work could clarify its potential in this setting.

Gastrointestinal Diseases: The role of the JAK/STAT pathway in inflammatory conditions of the gut suggests that targeted inhibition could be a therapeutic strategy. google.com

A systematic evaluation of this compound in various disease models characterized by JAK1-dependent pathology could uncover previously unrecognized therapeutic opportunities.

Development of Advanced Preclinical Models for Mechanistic Insight

To better predict clinical outcomes and understand the precise mechanisms of action of this compound, the development and use of more sophisticated preclinical models are essential.

These could include:

Patient-Derived Xenografts (PDXs) and Organoids: These models more accurately reflect the heterogeneity and complexity of human tumors compared to traditional cell lines. They can be used to identify patient populations most likely to respond to this compound and to study mechanisms of resistance.

Humanized Mouse Models: For investigating the effects of this compound on the human immune system, mouse models engrafted with human immune cells are invaluable. These models can provide insights into the immunomodulatory effects of JAK1 inhibition.

CRISPR-based Genetic Screens: Utilizing CRISPR technology to perform genome-wide or targeted screens in relevant cell models can help identify genes that mediate sensitivity or resistance to this compound, thus revealing novel mechanistic insights and potential combination therapy targets.

By employing these advanced preclinical tools, researchers can gain a deeper understanding of this compound's biological effects and refine strategies for its potential therapeutic use.

Q & A

Q. What is the mechanistic basis of INCB047986’s selectivity for JAK isoforms, and how does this inform experimental design for in vitro studies?

this compound inhibits Janus-associated kinases (JAKs) by binding to their ATP-binding domains, disrupting JAK-STAT signaling pathways critical for cell proliferation and immune responses . To evaluate selectivity, researchers should:

  • Use isoform-specific JAK kinase assays (e.g., JAK1 vs. JAK2) to quantify inhibition constants (IC₅₀).
  • Pair biochemical assays with cellular models (e.g., STAT phosphorylation assays in cytokine-stimulated cells) to confirm target engagement .
  • Include control inhibitors (e.g., ruxolitinib) to benchmark specificity and minimize off-target effects .

Q. How can researchers optimize dosing regimens for this compound in preclinical tumor models to balance efficacy and toxicity?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine xenograft models, measuring plasma/tumor drug concentrations via LC-MS/MS.
  • Use dose-escalation designs to identify the maximum tolerated dose (MTD) and correlate exposure with biomarkers (e.g., STAT3/5 phosphorylation suppression) .
  • Apply longitudinal toxicity assessments (e.g., hematological parameters, organ histopathology) to refine dosing schedules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.